

# AV-5080: Preclinical Data Suggests Potential Superiority Over Zanamivir Against Influenza Virus

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | AV-5080   |           |  |  |  |
| Cat. No.:            | B11034536 | Get Quote |  |  |  |

#### For Immediate Release

[City, State] – [Date] – Preclinical research indicates that **AV-5080**, a novel oral neuraminidase inhibitor, demonstrates potent antiviral activity against a broad range of influenza viruses, with in vitro data suggesting superiority over the inhaled neuraminidase inhibitor, zanamivir. While direct head-to-head in vivo comparative studies are not yet published, existing preclinical data on **AV-5080** and zanamivir in murine models of influenza provide a basis for comparison of their potential efficacy.

**AV-5080** has shown enhanced in vitro efficacy when compared with zanamivir against various influenza A and B virus subtypes.[1][2] Notably, **AV-5080** exhibits high potency against oseltamivir-resistant influenza strains.[3] Both **AV-5080** and zanamivir function by inhibiting the viral neuraminidase enzyme, which is crucial for the release of new virus particles from infected cells and the subsequent spread of infection.[4]

## In Vitro Efficacy: A Quantitative Comparison

In vitro studies measuring the half-maximal inhibitory concentration (IC50) of **AV-5080** and zanamivir against the neuraminidase activity of several influenza virus strains have been conducted. The data consistently demonstrates the high potency of **AV-5080**.



| Virus Strain                                | AV-5080 IC50<br>(nM)                                                                    | Zanamivir IC50<br>(nM) | Oseltamivir<br>Carboxylate<br>IC50 (nM) | Reference |
|---------------------------------------------|-----------------------------------------------------------------------------------------|------------------------|-----------------------------------------|-----------|
| A/Duck/Minnesot<br>a/1525/1981<br>(H5N1)    | 0.03                                                                                    | Not Specified          | Not Specified                           | [3]       |
| A/Perth/265/200<br>9 (H1N1) (wild-<br>type) | 0.07                                                                                    | Not Specified          | Not Specified                           |           |
| A/California/07/2<br>009 (H1N1)             | 13- and 20-fold<br>more potent than<br>oseltamivir or<br>zanamivir,<br>respectively     | Not Specified          | Not Specified                           |           |
| A/Duck/Minnesot<br>a/1525/1981<br>(H5N1)    | 24- and 16-fold<br>higher activity<br>than oseltamivir<br>or zanamivir,<br>respectively | Not Specified          | Not Specified                           | _         |

## In Vivo Studies in Murine Models

While direct comparative in vivo studies between **AV-5080** and zanamivir were not identified in the reviewed literature, independent studies in mouse models of influenza provide insights into their respective efficacies.

In a murine model of influenza infection, oral administration of **AV-5080** resulted in a significant dose-dependent increase in survival rates compared to untreated animals. At doses of 25-50 mg/kg, the survival rate was comparable to that of oseltamivir-treated animals.

Studies on zanamivir in mouse models have also demonstrated its efficacy. Intranasal administration of zanamivir has been shown to completely protect mice from death in lethal influenza A virus infection models at doses of 50 and 100 mg/kg/day. At a lower dose of 10 mg/kg, zanamivir increased the mean survival day and the number of survivors.





It is important to note that the route of administration for these two drugs in preclinical and clinical settings differs, with **AV-5080** being developed as an oral therapeutic and zanamivir administered via inhalation.

## **Mechanism of Action: Neuraminidase Inhibition**

Both **AV-5080** and zanamivir are neuraminidase inhibitors. They target the active site of the neuraminidase enzyme on the surface of the influenza virus. By blocking this enzyme, the drugs prevent the cleavage of sialic acid residues on the host cell surface, which in turn prevents the release of newly formed virus particles. This mechanism effectively halts the spread of the infection within the respiratory tract.





Click to download full resolution via product page

Caption: Mechanism of action of neuraminidase inhibitors like AV-5080 and zanamivir.

# **Experimental Protocols**



## In Vivo Efficacy Study in a Murine Model of Influenza

A representative experimental protocol to evaluate the in vivo efficacy of neuraminidase inhibitors is described below.

- Animal Model: Female BALB/c mice, 6-8 weeks old, are used.
- Virus: A mouse-adapted influenza A virus strain (e.g., A/H1N1) is used for infection.
- Infection: Mice are anesthetized and intranasally inoculated with a lethal dose of the influenza virus.
- Treatment Groups:
  - Vehicle control (e.g., phosphate-buffered saline)
  - AV-5080 (e.g., 1, 5, 10, 25, 50 mg/kg/day, administered orally)
  - Zanamivir (e.g., 1, 5, 10 mg/kg/day, administered intranasally)
- Dosing Regimen: Treatment is initiated at a specified time point relative to infection (e.g., 4 hours post-infection) and continued for a defined period (e.g., twice daily for 5 days).
- Efficacy Endpoints:
  - Survival: Mice are monitored daily for 14-21 days, and survival rates are recorded.
  - o Body Weight: Changes in body weight are monitored daily as an indicator of morbidity.
  - Viral Lung Titer: On select days post-infection (e.g., days 3 and 6), a subset of mice from each group is euthanized, and lungs are collected to determine the amount of virus present via plaque assay or TCID50 assay on Madin-Darby canine kidney (MDCK) cells.





#### Click to download full resolution via product page

Caption: Experimental workflow for in vivo efficacy testing in a murine influenza model.

### Conclusion

The available preclinical data, primarily from in vitro studies, suggests that **AV-5080** may have a superior inhibitory profile against influenza neuraminidase compared to zanamivir. However, a definitive conclusion on the superiority or non-inferiority of **AV-5080** to zanamivir in preclinical models requires direct comparative in vivo studies. The development of an orally available neuraminidase inhibitor like **AV-5080** with potent activity against a wide range of influenza viruses, including resistant strains, represents a promising advancement in the management of influenza. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Resistance profiles for the investigational neuraminidase inhibitor AV5080 in influenza A and B viruses PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistance profiles for the investigational neuraminidase inhibitor AV5080 in influenza A and B viruses PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel oral anti-influenza drug candidate AV5080 PubMed [pubmed.ncbi.nlm.nih.gov]



- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [AV-5080: Preclinical Data Suggests Potential Superiority Over Zanamivir Against Influenza Virus]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11034536#av-5080-superiority-or-non-inferiority-to-zanamivir-in-preclinical-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com